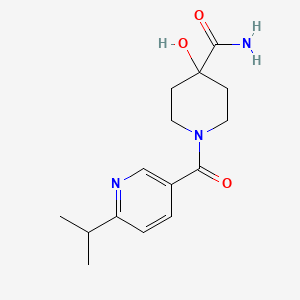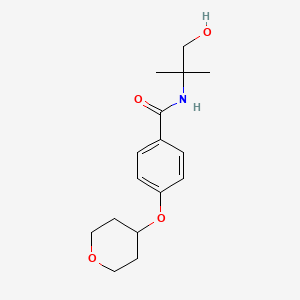
N-(1-hydroxy-2-methylpropan-2-yl)-4-(oxan-4-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-4-(oxan-4-yloxy)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a hydroxy group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-(oxan-4-yloxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Oxane Ring: The oxane ring can be formed through a cyclization reaction, typically involving the reaction of a diol with an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The oxane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by the use of strong bases or acids, depending on the desired product.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-(oxan-4-yloxy)benzamide would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-2-methylpropan-2-yl)-4-(methoxy)benzamide: Similar structure but with a methoxy group instead of an oxane ring.
N-(1-hydroxy-2-methylpropan-2-yl)-4-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of an oxane ring.
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-4-(oxan-4-yloxy)benzamide is unique due to the presence of the oxane ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-(oxan-4-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,11-18)17-15(19)12-3-5-13(6-4-12)21-14-7-9-20-10-8-14/h3-6,14,18H,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPFIGXTHZWDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(C=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B7123964.png)
![4-chloro-N-[(5-ethoxypyridin-3-yl)methyl]-3-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7123975.png)
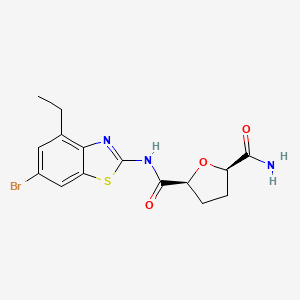
![5-[4-[2-(1-Adamantyl)ethyl]piperazine-1-carbonyl]pyrazine-2-carboxylic acid](/img/structure/B7123980.png)
![N-[4-(4-cyanophenyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B7123985.png)
![3-Fluoro-2-methyl-5-[[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid](/img/structure/B7123992.png)
![1-[4-(3-Fluorophenyl)sulfonylpiperazine-1-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7123994.png)
![3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid](/img/structure/B7124007.png)
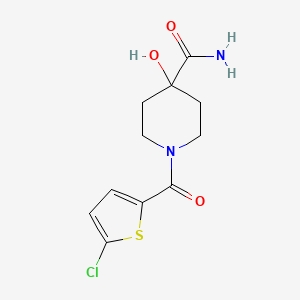
![(3-Cyclopentyloxyphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7124013.png)
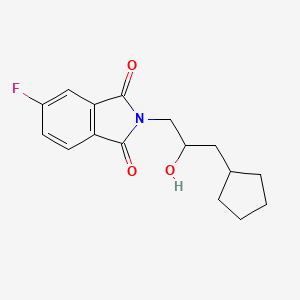
![3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one](/img/structure/B7124024.png)
![1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide](/img/structure/B7124045.png)
